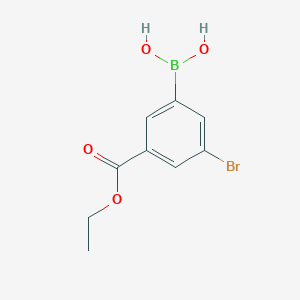

(3-Brom-5-(Ethoxycarbonyl)phenyl)boronsäure

Übersicht

Beschreibung

“(3-Bromo-5-(ethoxycarbonyl)phenyl)boronic acid” is a boronic acid compound. Boronic acids are commonly used as building blocks and synthetic intermediates . This compound has a molecular formula of C9H10BBrO4 .

Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . Protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The molecular structure of “(3-Bromo-5-(ethoxycarbonyl)phenyl)boronic acid” includes a boronic acid group attached to a phenyl ring, which is further substituted with a bromo group and an ethoxycarbonyl group . The InChI string for this compound is InChI=1S/C9H10BBrO4/c1-2-15-9(12)6-3-7(10(13)14)5-8(11)4-6/h3-5,13-14H,2H2,1H3 .Chemical Reactions Analysis

Boronic acids, such as “(3-Bromo-5-(ethoxycarbonyl)phenyl)boronic acid”, can undergo various chemical reactions. For instance, they can participate in protodeboronation reactions . They can also form stable transition complexes with sugars and amino acids .Physical and Chemical Properties Analysis

The molecular weight of “(3-Bromo-5-(ethoxycarbonyl)phenyl)boronic acid” is 272.89 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 4 .Wissenschaftliche Forschungsanwendungen

Umfassende Analyse der Anwendungen von (3-Brom-5-(Ethoxycarbonyl)phenyl)boronsäure

Suzuki-Miyaura-Kreuzkupplungsreaktionen

This compound: , auch bekannt als Ethyl-3-borono-5-brombenzoat, ist ein entscheidendes Reagenz in Suzuki-Miyaura-Kreuzkupplungsreaktionen . Diese Reaktion wird zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen zwischen verschiedenen Arten organischer Verbindungen verwendet, wodurch die Möglichkeiten zur Herstellung komplexer molekularer Architekturen in Pharmazeutika, Agrochemikalien und organischen Materialien erheblich erweitert werden.

Protodeboronierung

Die Verbindung ist an Protodeboronierungsprozessen beteiligt, die für die Entfernung der Bor-Gruppierung aus Molekülen unerlässlich sind . Dieser Schritt ist entscheidend für die Synthese von Naturprodukten und komplexen Molekülen, bei denen die Borgruppe während der synthetischen Sequenz als temporäre Platzhalter dient.

Arzneimittelentwicklung und -abgabe

Boronsäuren und ihre Ester, einschließlich Ethyl-3-borono-5-brombenzoat, werden für die Entwicklung neuer Medikamente und Arzneimittelverabreichungssysteme in Betracht gezogen . Ihre Fähigkeit, reversible kovalente Bindungen mit Zuckern und anderen Diolen zu bilden, wird bei der Entwicklung von Bor-haltigen Medikamenten und bei der Bor-Neutroneneinfangtherapie genutzt.

Bausteine der organischen Synthese

Als Baustein in der organischen Synthese wird diese Verbindung verwendet, um Boronsäurefunktionalitäten in Moleküle einzubringen, die später in verschiedene funktionelle Gruppen, wie z. B. Alkenyl-, Alkinyl- und Arylgruppen, umgewandelt werden können . Diese Vielseitigkeit macht sie zu einem wertvollen Werkzeug für Chemiker bei der Synthese komplexer organischer Verbindungen.

Radikalchemie

In der Radikalchemie wird Ethyl-3-borono-5-brombenzoat in Radikal-Polar-Crossover-Reaktionen verwendet . Diese Reaktionen sind Teil einer umfassenderen Strategie zur Herstellung von Molekülen mit hoher Komplexität und Diversität, was bei der Entdeckung neuer Medikamente und Materialien vorteilhaft ist.

Hydroborierungsreaktionen

Die Verbindung spielt eine Rolle bei Hydroborierungsreaktionen, die einen Eckpfeiler der asymmetrischen Synthese darstellen . Diese Reaktionen ermöglichen die Einführung von Bor in organische Substrate, was nachträgliche Umwandlungen in chirale Zentren ermöglicht, die für die Herstellung enantiomerenreiner Pharmazeutika von entscheidender Bedeutung sind.

Stabilität und Reinigung

Aufgrund seiner Stabilität wird Ethyl-3-borono-5-brombenzoat oft anderen Boronsäuren und Estern vorgezogen. Es ist lagerstabil, leicht zu reinigen und oft im Handel erhältlich, was es zu einer praktikablen Wahl für Forschungs- und industrielle Anwendungen macht .

Funktionsgruppenumwandlungen

Schließlich wird diese Verbindung in verschiedenen Funktionsgruppenumwandlungen verwendet, darunter Oxidationen, Aminierungen und Halogenierungen . Diese Umwandlungen sind grundlegend für die Modifizierung organischer Moleküle und ermöglichen die Feinabstimmung ihrer physikalischen, chemischen und biologischen Eigenschaften.

Wirkmechanismus

Target of Action

The primary target of (3-Bromo-5-(ethoxycarbonyl)phenyl)boronic acid, also known as Ethyl 3-borono-5-bromobenzoate, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the biochemical pathways involved in the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The pharmacokinetics of the compound are influenced by its susceptibility to hydrolysis . The kinetics of this process are dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the SM coupling reaction . This leads to the synthesis of many inhibitors of serine proteases .

Action Environment

The action, efficacy, and stability of the compound are influenced by environmental factors such as pH . The compound is only marginally stable in water , and its reaction rate is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Safety and Hazards

Zukünftige Richtungen

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that boronic acids, including “(3-Bromo-5-(ethoxycarbonyl)phenyl)boronic acid”, may have promising applications in medicinal chemistry in the future .

Eigenschaften

IUPAC Name |

(3-bromo-5-ethoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BBrO4/c1-2-15-9(12)6-3-7(10(13)14)5-8(11)4-6/h3-5,13-14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNUQTRXBSGKILE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)C(=O)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BBrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657176 | |

| Record name | [3-Bromo-5-(ethoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-88-8 | |

| Record name | Benzoic acid, 3-borono-5-bromo-, 1-ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Bromo-5-(ethoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl {4-[(4-chlorobutanoyl)amino]phenyl}acetate](/img/structure/B1418293.png)

![4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B1418295.png)

![Ethyl 3-[(3-hydroxypropyl)amino]propanoate](/img/structure/B1418300.png)

![5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B1418304.png)

![3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid](/img/structure/B1418307.png)

![3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid](/img/structure/B1418308.png)

![Methyl 4-[(4-bromophenyl)sulfanyl]butanoate](/img/structure/B1418313.png)